Welcome to the BenchChem Online Store!
molecular formula C8H5FO B2850049 6-Fluorobenzofuran CAS No. 24410-60-4

6-Fluorobenzofuran

Cat. No. B2850049
M. Wt: 136.125
InChI Key: MUNCFYFZUDHPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912188B2

Procedure details

To a solution of 2-(2,2-dibromoethenyl)-5-fluorophenol (580 mg, 1.96 mmol) in tetrahydrofuran (20 mL) was added CuI (30 mg, 0.16 mmol), K3PO4 (800 mg, 3.77 mmol) under nitrogen atmosphere. After stirring overnight at 80° C., the reaction mixture was dissolved in water (50 mL), extracted with dichloromethane (3×30 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford a residue, which was purified by a silica gel column with petroleum ether to afford 6-fluoro-1-benzofuran as a white solid (0.16 g, 38%).
Name
2-(2,2-dibromoethenyl)-5-fluorophenol
Quantity
580 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[OH:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCCC1.O.[Cu]I>[F:10][C:7]1[CH:8]=[CH:9][C:4]2[CH:3]=[CH:2][O:11][C:5]=2[CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
2-(2,2-dibromoethenyl)-5-fluorophenol
Quantity
580 mg
Type
reactant
Smiles
BrC(=CC1=C(C=C(C=C1)F)O)Br
Name
K3PO4
Quantity
800 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
CuI
Quantity
30 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column with petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC2=C(C=CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.